rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans
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Overview
Description
“Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans” is a complex organic compound that features a unique combination of functional groups, including an isoindoline core, a trifluoromethyl group, and a cyclopropane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans typically involves multiple steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
Pharmacologically, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, the compound might be used in the development of new materials, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The trifluoromethyl group and cyclopropane ring might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives: These compounds share the isoindoline core and exhibit similar reactivity and bioactivity.
Trifluoromethylated cyclopropanes: These compounds feature the trifluoromethyl group and cyclopropane ring, contributing to their unique chemical properties.
Uniqueness
The combination of the isoindoline core, trifluoromethyl group, and cyclopropane ring in rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans makes it unique. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H8F3NO4 |
---|---|
Molecular Weight |
299.20 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)9-5-8(9)12(20)21-17-10(18)6-3-1-2-4-7(6)11(17)19/h1-4,8-9H,5H2/t8-,9-/m1/s1 |
InChI Key |
JRHJPAJFYOAUOS-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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